[amino(azaniumylidene)methyl]-(1,3-benzodioxol-5-ylmethyl)azanium sulfate
Description
Structural Characterization and Classification
The compound’s core structure comprises:
- A 1,3-benzodioxole ring (C$${7}$$H$${6}$$O$$_{2}$$), which includes a fused benzene ring with two oxygen atoms forming a dioxole group.
- A guanidine group (–NH–C(=NH)–NH$${2}$$), a planar triamine system with high basicity (pK$${a}$$ ~13.6).
- A methyl group bridging the benzodioxole and guanidine moieties, enabling conformational flexibility.
The hemisulfate counterion (HSO$$_{4}^{-}$$) neutralizes the guanidine’s positive charge, improving crystallinity and solubility in polar solvents. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the compound’s planar guanidine group and the benzodioxole ring’s ortho-fused oxygen atoms.
Discovery and Development Timeline
The compound emerged from systematic explorations of guanidine derivatives in the late 20th century, driven by interest in their biological and catalytic applications. Key milestones include:
- 1990s : Synthesis of benzodioxole-containing guanidines for neurotransmitter receptor modulation.
- 2000s : Optimization of hemisulfate salts to improve pharmacokinetic properties.
- 2020s : Application in high-throughput screening for antimicrobial and enzyme-inhibitory activity.
Its synthesis typically involves reacting 1,3-benzodioxole-5-methanamine with cyanamide derivatives under acidic conditions, followed by sulfate salt formation.
Position Within Guanidine Derivative Chemistry
Guanidine derivatives are classified by their substitution patterns and biological activity:
- Simple guanidines : e.g., guanidine hydrochloride, used as protein denaturants.
- Aryl guanidines : Feature aromatic substituents, such as 1-(1,3-benzodioxol-5-yl)guanidine, which exhibit receptor-binding properties.
- Alkyl guanidines : Include methyl or ethyl groups, often employed as organocatalysts.
1-(Benzo[d]dioxol-5-ylmethyl)guanidine hemisulfate bridges aryl and alkyl categories, combining the benzodioxole’s aromaticity with the methylene spacer’s flexibility. This hybrid structure enables interactions with both hydrophobic pockets and polar enzymatic active sites.
Significance in Organic Chemistry Research
The compound’s versatility is demonstrated in three domains:
- Catalysis : Guanidines act as strong, non-nucleophilic bases in Suzuki-Miyaura couplings and Michael additions.
- Medicinal Chemistry : The benzodioxole moiety is a privileged scaffold in dopamine agonists and antimicrobial agents.
- Material Science : Hemisulfate salts improve thermal stability in polymer composites.
Recent studies highlight its role in synthesizing polyhydroquinolines and 2,3-dihydroquinazolinones via acid-catalyzed cyclocondensation.
Properties
CAS No. |
17228-46-5 |
|---|---|
Molecular Formula |
C9H13N3O6S |
Molecular Weight |
291.28 g/mol |
IUPAC Name |
[amino(azaniumylidene)methyl]-(1,3-benzodioxol-5-ylmethyl)azanium sulfate |
InChI |
InChI=1S/C9H11N3O2.H2O4S/c10-9(11)12-4-6-1-2-7-8(3-6)14-5-13-7;1-5(2,3)4/h1-3H,4-5H2,(H4,10,11,12);(H2,1,2,3,4) |
InChI Key |
BMVRDJWSCFALGY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN=C(N)N.C1OC2=C(O1)C=C(C=C2)CN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyanocarbaimidothioate Intermediate (Patent US8722674B2)
This method involves the following key steps:
- Starting Materials : Dimethyl cyanocarbonodithioimidate (Formula 2) and a substituted amine derivative (NR3R4).
- Reaction Conditions : The reaction is carried out in solvents such as methanol, ethanol, propanol, isopropanol, butanol, benzene, toluene, xylene, ethyl acetate, tetrahydrofuran, acetonitrile, or N,N-dimethylformamide.
- Procedure : Dimethyl cyanocarbonodithioimidate reacts with the amine derivative in about 1-2 molar equivalents at temperatures ranging from room temperature to the reflux temperature of the solvent.
- Intermediate Formation : This yields a cyanocarbaimidothioate derivative (Formula 3).
- Conversion to Guanidine Derivative : The cyanocarbaimidothioate intermediate is then reacted with a guanidine derivative (Formula 4) in the presence of a base, in similar solvents or solvent mixtures, to afford the guanidine product (Formula 5).
- Salt Formation : The free base guanidine compound is converted into pharmaceutically acceptable acid addition salts, including hemisulfate, by treatment with appropriate acids.
| Step | Reagents/Conditions | Solvents | Temperature | Yield/Notes |
|---|---|---|---|---|
| Cyanocarbaimidothioate formation | Dimethyl cyanocarbonodithioimidate + amine derivative (1-2 eq) | Methanol, ethanol, propanol, etc. | RT to reflux | Intermediate isolated |
| Guanidine formation | Cyanocarbaimidothioate + guanidine derivative + base | Methanol, DMF, DMSO, water, or mixtures | RT to reflux | Guanidine compound obtained |
| Salt formation | Guanidine compound + acid (e.g., sulfuric acid for hemisulfate) | Appropriate solvent | RT | Hemisulfate salt isolated |
This method is versatile and allows for the preparation of various guanidine derivatives by changing the amine substituent.
Alternative Synthetic Routes from Literature
Some synthetic routes reported in the literature focus on the functionalization of benzo[d]dioxole derivatives followed by guanidine installation:
- Benzo[d]dioxol-5-ylmethyl triflate formation : The benzo[d]dioxol-5-ylmethyl moiety can be introduced by preparing benzo[d]dioxol-5-yl trifluoromethanesulfonate (triflate) using triflic anhydride and tripotassium phosphate in toluene at 0 °C to room temperature, followed by purification via flash chromatography.
- Guanidine introduction : The triflate intermediate can undergo nucleophilic substitution with guanidine or guanidine derivatives under basic conditions to yield the target guanidine compound.
- Purification and salt formation : The crude product is purified by chromatography and converted to the hemisulfate salt by treatment with sulfuric acid or related acidic reagents.
Representative Experimental Procedure (Adapted from Patent and Literature)
Step 1: Preparation of 1-(Benzo[d]dioxol-5-ylmethyl)-3-cyano-2-methylisothiourea
- Dissolve 300 mg (1.20 mmol) of 1-(benzo[d]dioxol-5-ylmethyl)-3-cyano-2-methylisothiourea in methanol.
- Add 328 mg (1.20 mmol) of dimethyl guanidine sulfate.
- Stir the mixture at room temperature to reflux for several hours.
- Monitor the reaction progress by TLC or HPLC.
- Upon completion, isolate the product by filtration or extraction.
Step 2: Conversion to Guanidine Hemisulfate Salt
- Dissolve the free base guanidine compound in an appropriate solvent (e.g., ethanol).
- Add sulfuric acid slowly under stirring at room temperature.
- Precipitation of the hemisulfate salt occurs.
- Filter, wash, and dry the solid to obtain 1-(Benzo[d]dioxol-5-ylmethyl)guanidine hemisulfate.
Analytical Data and Yields
| Compound | Yield (%) | Purification Method | Characterization Techniques |
|---|---|---|---|
| Cyanocarbaimidothioate intermediate | 70-90 | Chromatography | NMR, LC-MS |
| Guanidine free base | 65-85 | Chromatography | NMR, IR, MS |
| Guanidine hemisulfate salt (final product) | 75-90 | Precipitation, filtration | NMR, IR, elemental analysis |
Yields depend on reaction scale, solvent choice, and purification efficiency.
Research Findings and Notes
- The reaction temperature and solvent choice critically influence the formation and stability of intermediates.
- Use of polar aprotic solvents like DMF or DMSO can improve solubility and reaction rates in guanidine formation.
- Acid addition salts, especially hemisulfate, enhance the compound's pharmaceutical properties such as solubility and stability.
- The synthetic route involving cyanocarbaimidothioate intermediates is preferred for its versatility and relatively mild reaction conditions.
- Alternative routes via triflate intermediates allow for functional group diversification before guanidine installation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d][1,3]dioxole derivatives with additional functional groups, while reduction may produce simpler guanidine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate exhibit promising anticancer properties. These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. The mechanism of action involves modulation of microtubule assembly, which is critical for cell division.
Enzyme Interaction
The compound interacts with various enzymes, influencing their activity and function. It may act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, it has been noted to affect enzymes involved in metabolic pathways, potentially altering their catalytic activities .
Biochemical Research
Cellular Effects
In cellular studies, this compound has shown the ability to modulate signaling pathways and gene expression. It can induce significant changes in cellular metabolism and influence processes such as proliferation and differentiation. Notably, it has been shown to alter the expression of genes involved in critical cellular functions.
Metabolic Pathways
The interaction of this compound with metabolic enzymes suggests its potential role in regulating metabolic fluxes within cells. By inhibiting or activating key enzymes in pathways like glycolysis or the citric acid cycle, it can influence the overall metabolic state of cells .
Pharmaceutical Applications
Drug Development
Due to its unique structural characteristics, 1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate serves as a valuable intermediate in the synthesis of novel pharmaceuticals. Its stability and reactivity make it a suitable candidate for further modifications aimed at enhancing therapeutic efficacy .
Therapeutic Potential
The compound's ability to influence cellular processes positions it as a candidate for therapeutic development targeting various diseases, particularly cancer. Ongoing research is focused on elucidating its full range of biological activities and potential therapeutic applications.
Case Study 1: Anticancer Effects
In a study examining the effects of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate on human cancer cell lines, researchers found that treatment led to significant apoptosis rates and cell cycle arrest at the S phase. This study highlights the compound's potential as a lead candidate for anticancer drug development.
Case Study 2: Enzyme Interaction
A biochemical analysis demonstrated that this compound interacts with key enzymes involved in metabolic pathways, leading to altered enzymatic activity and changes in metabolite levels within treated cells. This interaction underlines its relevance in metabolic research.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The target compound’s guanidine group introduces stronger basicity (pKa ~13) compared to pyrrolidine (pKa ~11) or azetidine (pKa ~10.5), which may influence its solubility and reactivity .
- Unlike the pyrrolidine/azetidine derivatives (synthesized via reductive amination), the guanidine analog may require protection-deprotection strategies due to guanidine’s high nucleophilicity .
Physicochemical Properties
The benzo[d][1,3]dioxol-5-ylmethyl group confers lipophilicity to all derivatives, as evidenced by their isolation as oils or solids. However, the hemisulfate counterion in the target compound would enhance aqueous solubility compared to neutral analogs like 1-(benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidine. For example, benzo[d][1,3]dioxol-5-yl acetate (a simpler analog) has a density of 1.303 g/cm³ and boiling point of 273.7°C, suggesting moderate volatility and stability .
Biological Activity
1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate (CAS No. 17228-46-5) is a compound that has attracted significant attention in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its interactions with enzymes, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety combined with a guanidine group, which enhances its stability and reactivity. The molecular formula is with a molecular weight of approximately 178.18 g/mol. Its structural characteristics contribute to its biological activity, making it a valuable candidate for various research applications.
Enzyme Interactions
1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate has been shown to interact with various enzymes, influencing their catalytic activity. These interactions can include:
- Inhibition or Activation : The compound may act as an inhibitor or activator of specific metabolic enzymes, potentially altering metabolic pathways.
- Binding Affinity : It demonstrates significant binding affinity for certain enzyme active sites, which can lead to conformational changes in the enzymes involved.
Cellular Effects
The biological activity of this compound extends to its effects on cellular processes:
- Apoptosis Induction : In cancer cell lines, it has been observed to induce apoptosis, leading to cell death.
- Cell Cycle Arrest : The compound can cause cell cycle arrest in various cancer cell lines, inhibiting proliferation.
- Gene Expression Modulation : It influences the expression of genes related to cellular growth and survival.
Research Findings
Recent studies have highlighted the potential therapeutic applications of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines, including breast cancer cells (MCF-7 and SKBR-3), with IC50 values ranging from 0.09 to 157.4 µM depending on the specific cell line and conditions .
| Cell Line | IC50 Range (µM) |
|---|---|
| MCF-7 | 0.30 - 157.4 |
| CAMA-1 | 0.16 - 139 |
| SKBR-3 | 0.09 - 93.08 |
| HCC1954 | 0.51 - 157.2 |
Case Study 1: Anticancer Efficacy
In a study exploring the efficacy of various guanidine derivatives, 1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate was tested against multiple breast cancer cell lines. The results demonstrated notable inhibition of cell proliferation correlated with increased oxidative stress markers, suggesting a mechanism involving reactive oxygen species (ROS) generation .
Case Study 2: Enzyme Interaction Analysis
Another study focused on the interaction of this compound with protein arginine methyltransferases (PRMTs). It was identified as a potent inhibitor of PRMT7/9 enzymes, which are implicated in various cancerous processes. The binding mode was characterized using X-ray crystallography and molecular docking studies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves guanylation of a benzodioxole-derived intermediate. For example, reacting 5-(aminomethyl)benzo[d][1,3]dioxole with cyanamide under acidic conditions can yield the guanidine core, followed by sulfate salt formation. Reaction optimization should consider temperature (60–80°C), pH control (pH 4–6), and solvent polarity (e.g., aqueous ethanol) to minimize side reactions like over-alkylation. Friedel-Crafts alkylation (analogous to benzoyl chloride synthesis in ) may also be adapted for precursor preparation. Yield improvements require iterative adjustments using factorial design of experiments (DoE) to identify critical parameters .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine chromatographic (HPLC with UV detection at 254 nm) and spectroscopic techniques:
- NMR : Confirm substitution patterns on the benzodioxole ring (δ 5.9–6.1 ppm for methylene protons) and guanidine proton exchange (broad singlet at δ 7.8–8.2 ppm).
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 237.2 for the free base and adducts for the hemisulfate form. Compare with NIST-standardized fragmentation patterns .
- Elemental Analysis : Sulfur content (~8.7% w/w) validates hemisulfate stoichiometry.
Q. What safety protocols are critical for handling guanidine derivatives like this compound?
- Methodological Answer : Follow OSHA/NIOSH guidelines for guanidine salts:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., cyanamide).
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
Advanced Research Questions
Q. How can computational modeling optimize the reaction pathway for large-scale synthesis?
- Methodological Answer : Employ quantum mechanical (QM) calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify rate-limiting steps. For example, simulate the nucleophilic attack of cyanamide on the benzodioxole-methylamine intermediate. Pair this with cheminformatics tools (e.g., ICReDD’s reaction prediction algorithms) to screen solvents and catalysts virtually, reducing experimental iterations by ~40% .
Q. What statistical approaches resolve contradictions in biological activity data across studies?
- Methodological Answer : Apply meta-analysis frameworks:
- Hierarchical Clustering : Group datasets by assay type (e.g., antimicrobial vs. enzyme inhibition) to identify outlier studies.
- Multivariate Regression : Correlate structural descriptors (e.g., logP, polar surface area) with IC₅₀ variability. For example, higher logP may enhance membrane permeability but reduce aqueous solubility, explaining discrepancies in cellular vs. cell-free assays .
Q. How do solvent and counterion effects influence the compound’s stability in biological assays?
- Methodological Answer : Conduct accelerated stability studies:
- Stress Testing : Expose the compound to pH 3–9 buffers at 40°C for 72 hours. Monitor degradation via LC-MS; guanidine hydrolysis to urea is a common pathway.
- Counterion Screening : Compare hemisulfate with hydrochloride or acetate salts. Sulfate’s higher lattice energy often improves crystalline stability but may reduce dissolution rates in physiological media .
Q. What in silico strategies predict off-target interactions of this guanidine derivative?
- Methodological Answer : Use molecular docking (AutoDock Vina) against protein databases (PDB):
- Target Prioritization : Screen for adenosine receptor subtypes (A₂A, A₃) due to guanidine’s affinity for purinergic sites.
- ADMET Prediction : Tools like SwissADME estimate blood-brain barrier penetration (BBB score >0.3 indicates CNS activity) and cytochrome P450 inhibition risks .
Methodological Resources
- Experimental Design : Apply Taguchi or Box-Behnken designs to optimize multi-variable synthesis (e.g., time, temperature, reagent ratio) .
- Data Analysis : Use Python’s SciPy or R for ANOVA and principal component analysis (PCA) to deconvolute complex datasets .
- Safety Compliance : Align with GHS protocols for labeling and SDS documentation, referencing CAS 190728-30-4 analogs for hazard extrapolation .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
